3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Chemical Structure and Properties

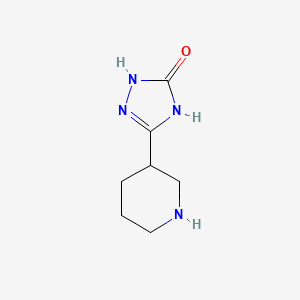

3-(Piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 933725-26-9) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₂N₄O and a molecular weight of 168.20 g/mol . It belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one family, characterized by a fused triazolone ring system. The piperidin-3-yl substituent introduces a cyclic amine group, which may influence its physicochemical properties, including solubility, basicity, and biological interactions.

Acetylation or alkylation steps may follow to modify substituents .

Acidic Properties Like other 1,2,4-triazol-5-one derivatives, this compound exhibits weak acidic properties due to the N–H proton in the triazolone ring. pKa values for similar compounds range between 8.5–12.5 in non-aqueous solvents (e.g., acetonitrile, isopropyl alcohol), influenced by substituents and solvent polarity .

Properties

Molecular Formula |

C7H12N4O |

|---|---|

Molecular Weight |

168.20 g/mol |

IUPAC Name |

3-piperidin-3-yl-1,4-dihydro-1,2,4-triazol-5-one |

InChI |

InChI=1S/C7H12N4O/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,9,10,11,12) |

InChI Key |

XNNBTRBPNMXPCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=NNC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis generally proceeds through the following key stages:

- Formation of the 1,2,4-triazol-5-one core.

- Introduction of the piperidin-3-yl substituent at the appropriate position on the heterocycle.

- Purification and characterization of the final compound.

Synthesis of the 1,2,4-Triazol-5-One Core

The core heterocycle, 4,5-dihydro-1H-1,2,4-triazol-5-one , can be synthesized via dehydrative cyclization of hydrazine derivatives with suitable carbonyl compounds. A classical route involves:

- Reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions to form the triazolone ring.

- Use of reagents such as phosphorus oxychloride, phosphorus pentoxide, or polyphosphoric acid to facilitate cyclization.

For example, hydrazine hydrate reacts with keto acids or keto esters to produce the dihydro-triazolone ring system through cyclization and dehydration steps.

Functionalization with Piperidine Moiety

The attachment of the piperidin-3-yl group typically involves nucleophilic substitution or coupling reactions:

- Starting from a precursor bearing a suitable leaving group (e.g., halide or mesylate) on the heterocycle.

- Nucleophilic attack by a piperidine derivative (such as piperidine itself or a protected form) under basic conditions to afford the desired substitution product.

Alternatively, the piperidine ring can be introduced via reductive amination or via a Mannich-type reaction, depending on the specific synthetic route.

Specific Reaction Conditions and Reagents

Based on analogous synthesis pathways:

- Cyclization step: Hydrazine hydrate with keto acids or esters, catalyzed by acids or bases, at elevated temperatures.

- Substitution step: Use of piperidine derivatives with suitable electrophilic sites, in solvents like ethanol or acetonitrile, under reflux.

- Purification: Chromatography or recrystallization from suitable solvents.

Example Synthetic Pathway (Hypothetical)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Hydrazine hydrate + keto acid ester | Formation of hydrazide intermediate |

| 2 | Cyclization with dehydrating agent | Formation of dihydro-triazolone ring |

| 3 | Halogenation or activation | Introduction of leaving group at the appropriate position |

| 4 | Nucleophilic substitution | Piperidine derivative attack to attach the piperidin-3-yl group |

| 5 | Purification | Chromatography or recrystallization |

Research Outcomes and Data Tables

Research data indicate that:

- The yields of such multi-step syntheses typically range from 40% to 70%, depending on the specific reagents and conditions.

- Structural confirmation is achieved via NMR, IR, and mass spectrometry.

- The biological activity of the synthesized compounds is often evaluated against microbial strains, with structure-activity relationships (SAR) indicating the importance of substituent positioning and electronic effects.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced triazolone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced triazolone compounds, and substituted triazolone derivatives. These products can exhibit different pharmacological properties and can be further modified for specific applications .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.

Mechanism of Action

The mechanism of action of 3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, acetyloxy) enhance acidity (lower pKa) and antioxidant activity.

- Bulky substituents (e.g., benzyl, piperidinyl) may improve membrane permeability and receptor binding in antitumor applications .

Acidity (pKa) and Solvent Effects

pKa values determined via potentiometric titration with tetrabutylammonium hydroxide (TBAH):

Trends :

- Electron-donating groups (e.g., diethylamino, hydroxy) increase pKa by stabilizing the deprotonated form.

- Polar aprotic solvents (e.g., acetonitrile) yield lower pKa values compared to protic solvents (e.g., isopropyl alcohol) .

Mechanistic Insights :

- Antioxidant activity correlates with resonance-stabilized radical scavenging via the triazolone ring .

- Antitumor effects may involve inhibition of kinase enzymes or DNA intercalation, as suggested by molecular docking studies .

Spectroscopic and Computational Data

NMR and IR Comparisons :

- Piperidin-3-yl derivative : Expected ¹H-NMR signals at δ 1.5–2.5 ppm (piperidine protons) and δ 8.2 ppm (triazolone N–H) .

- Benzyl derivatives : Aromatic protons appear at δ 7.0–7.8 ppm; carbonyl (C=O) IR stretches at ~1700 cm⁻¹ .

DFT/GIAO Studies :

Biological Activity

3-(Piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that combines a piperidine ring with a triazole moiety. Its unique structure confers significant biological activity, making it an important subject of study in medicinal chemistry. This article explores the compound's biological activities, including antimicrobial, anticancer, and other therapeutic potentials.

Structural Characteristics

The compound features a five-membered triazole ring containing three nitrogen atoms and a six-membered saturated piperidine ring with one nitrogen atom. This combination of functional groups allows for diverse interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar frameworks to this compound exhibit various biological activities. Notably:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines.

Comparison of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | Contains a piperidine moiety | Antimicrobial |

| 3-(Pyridinyl)-1H-[1,2,4]triazole | Contains pyridine instead of piperidine | Antimicrobial |

| 3-(Morpholinyl)-[1,2,4]triazole | Morpholine ring instead of piperidine | Anticancer |

| 3-(Benzyl)-[1,2,4]triazole | Benzyl substituent | Antiviral |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets and pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

- Antimicrobial Studies : A study demonstrated that similar triazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess effectiveness against specific strains.

- Anticancer Activity : In vitro studies showed that the compound could induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia). Flow cytometry assays indicated that the compound triggers apoptotic pathways in these cells.

- Pharmacological Evaluation : Further pharmacological evaluations are needed to establish the safety and efficacy profiles of this compound for potential therapeutic applications.

Future Directions

Given its promising biological activities, further research should focus on:

- In Vivo Studies : To evaluate the therapeutic potential and safety in living organisms.

- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced efficacy and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one and its analogs?

- Methodological Answer : The compound is typically synthesized via a Schiff base formation reaction. For example, 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives are reacted with substituted aldehydes (e.g., piperidin-3-yl-containing aldehydes) in the presence of triethylamine as a catalyst. The reaction proceeds under reflux in ethanol or methanol, followed by purification via recrystallization . Key steps include:

- Step 1 : Synthesis of the triazolone precursor (e.g., 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one).

- Step 2 : Condensation with an aldehyde to form the Schiff base.

- Step 3 : Characterization via melting point, IR, and NMR spectroscopy.

Q. How are spectroscopic properties (IR, NMR) of this compound validated against computational models?

- Methodological Answer : Experimental IR and NMR data are compared with theoretical predictions using density functional theory (DFT/B3LYP) and Hartree-Fock (HF) methods. For example:

- IR : Frequencies calculated at the B3LYP/6-311G(d,p) level are scaled by empirical factors (e.g., 0.9613 for B3LYP) to match experimental FT-IR spectra. Assignments are verified using the Veda4f program .

- NMR : Chemical shifts are computed via the Gauge-Independent Atomic Orbital (GIAO) method. Linear regression (δ_exp = a + b·δ_calc) is applied to assess correlation coefficients (R² > 0.95 indicates strong agreement) .

Q. What computational methods are used to predict electronic properties (HOMO-LUMO, dipole moment)?

- Methodological Answer : DFT/B3LYP and HF methods with basis sets like 6-311G(d,p) or 6-31G(d) are employed. Key parameters include:

- HOMO-LUMO Energy Gap : Determines reactivity and charge transfer potential.

- Dipole Moment : Evaluates molecular polarity and solubility.

- Software: Gaussian 09W or Gaussian 16 for optimization and property calculation .

Advanced Research Questions

Q. How can contradictions between experimental and theoretical data (e.g., NMR shifts) be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations. Mitigation strategies include:

- Solvent Modeling : Use the Polarizable Continuum Model (PCM) to account for solvent interactions.

- Conformational Averaging : Perform calculations on multiple conformers and compare Boltzmann-weighted averages with experimental data.

- Basis Set Upgrade : Test larger basis sets (e.g., 6-311++G(d,p)) for improved accuracy .

Q. What strategies optimize the synthesis of analogs with enhanced bioactivity?

- Methodological Answer : Structure-activity relationships (SARs) are guided by:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the triazolone ring enhance antioxidant activity, while bulky substituents (e.g., cyclohexyl) improve hydrophobic interactions .

- Schiff Base Modifications : Introducing heterocyclic aldehydes (e.g., thiophene) increases π-π stacking potential with biological targets .

Q. How are thermodynamic parameters (e.g., Gibbs free energy) calculated for stability studies?

- Methodological Answer : Thermodynamic properties are derived from frequency calculations at the DFT/B3LYP level. Key outputs include:

- Gibbs Free Energy (ΔG) : Predicts reaction spontaneity.

- Enthalpy (ΔH) and Entropy (ΔS) : Assess thermal stability.

- Software: Gaussian 09W post-processing with keywords like "Freq=Thermo" .

Methodological Notes

- Crystallography : For single-crystal X-ray analysis, use SHELX-2018 for structure refinement and WinGX/ORTEP-3 for visualization .

- Acidic Properties : Determine pKa via potentiometric titration in non-aqueous media (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide (TBAH) .

- Data Reproducibility : Cross-validate computational results with multiple software (e.g., ORCA for DFT, NWChem for HF) to minimize method-specific errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.